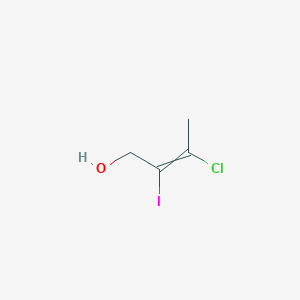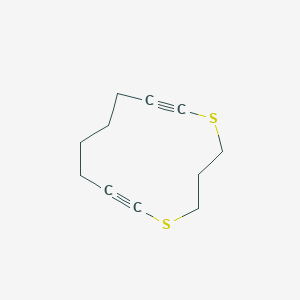
1,5-Dithiacyclotrideca-6,12-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithiacyclotrideca-6,12-diyne is an organic compound with the molecular formula C11H14S2. It is characterized by the presence of two sulfur atoms and a triple bond within a 13-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacyclotrideca-6,12-diyne typically involves the formation of the 13-membered ring structure through cyclization reactions. One common method includes the use of alkyne metathesis, where a diyne precursor undergoes a ring-closing reaction in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dithiacyclotrideca-6,12-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfur atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
1,5-Dithiacyclotrideca-6,12-diyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing compounds.
Industry: Used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,5-Dithiacyclotrideca-6,12-diyne involves its ability to participate in various chemical reactions due to the presence of the triple bond and sulfur atoms. These functional groups allow the compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dithiacyclooctane: A smaller ring structure with similar sulfur-containing properties.
1,5-Dithiacyclododeca-6,11-diyne: A compound with a similar ring size but different positioning of the triple bond.
1,5-Dithiacyclotetradeca-6,13-diyne: A larger ring structure with additional carbon atoms.
Uniqueness
1,5-Dithiacyclotrideca-6,12-diyne is unique due to its specific ring size and the positioning of the triple bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
631921-71-6 |
|---|---|
Formule moléculaire |
C11H14S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
1,5-dithiacyclotrideca-6,12-diyne |
InChI |
InChI=1S/C11H14S2/c1-2-4-6-9-13-11-7-10-12-8-5-3-1/h1-4,7,10-11H2 |
Clé InChI |
OGGHSNONTJPIBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CSCCCSC#CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


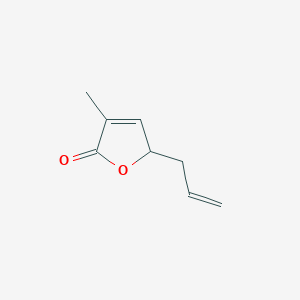
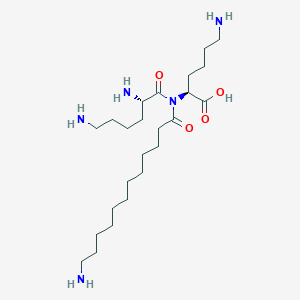
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)

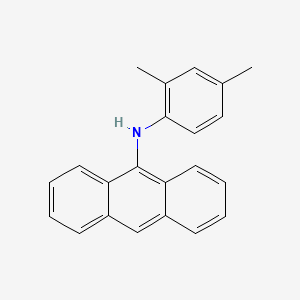

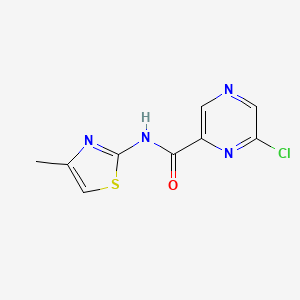
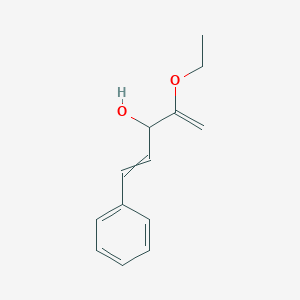
![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)

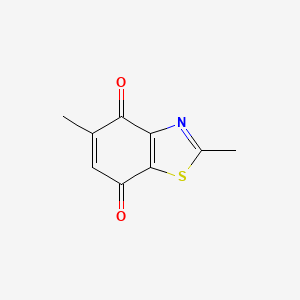
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
